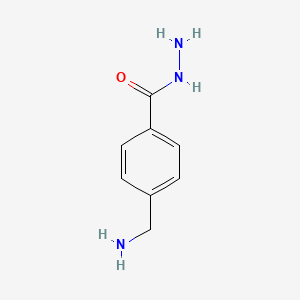

4-(Aminomethyl)benzohydrazide

描述

Contextualization of Hydrazide Chemistry within Organic Synthesis and Medicinal Science

The hydrazide functional group, characterized by the -CONHNH2 structure, is a cornerstone in both organic synthesis and medicinal chemistry. rjptonline.org Hydrazides are versatile intermediates, readily prepared from esters, acyl chlorides, or anhydrides by reaction with hydrazine (B178648). mdpi.com They serve as crucial building blocks for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles (B1248032), pyrazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.comsciforum.net

In medicinal science, the hydrazide moiety itself is a key feature in several established drugs. mdpi.com For instance, isoniazid, a primary drug for tuberculosis treatment, is a hydrazide derivative. hygeiajournal.com The presence of the hydrazide group can confer a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. hygeiajournal.comnih.gov This has spurred extensive research into synthesizing novel hydrazide derivatives to explore their therapeutic potential. researchgate.net The ability of the hydrazide group to form stable complexes with metal ions also makes it valuable in the development of new materials and catalysts.

Significance of the Aminomethyl Moiety in Bioactive Compounds

The aminomethyl group (-CH2NH2) is a significant pharmacophore in drug design and the development of bioactive compounds. wisdomlib.org Its presence can profoundly influence the physicochemical properties of a molecule. The primary amine in the aminomethyl group is basic and can be protonated at physiological pH, which can enhance aqueous solubility—a critical factor for drug delivery. nih.gov

Furthermore, the aminomethyl group can participate in crucial intermolecular interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like enzymes and receptors. nih.gov These interactions are fundamental to the mechanism of action of many drugs. The introduction of an aminomethyl group can also be a strategy to create prodrugs, where the group is later cleaved in the body to release the active drug. nih.gov This moiety is found in a variety of compounds being investigated for their potential as anticancer, antimicrobial, and central nervous system-acting agents. nih.govnih.govresearchgate.net

Overview of 4-(Aminomethyl)benzohydrazide: Emerging Research Trajectories and Academic Significance

This compound stands at the intersection of hydrazide and aminomethyl chemistry, making it a molecule with considerable potential for research and development. Its bifunctional nature allows for a wide range of chemical modifications at both the hydrazide and the aminomethyl ends. This versatility makes it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Currently, research involving this compound and its derivatives is exploring several promising avenues. One key area is the synthesis of novel Schiff bases and other condensation products by reacting the hydrazide group with various aldehydes and ketones. researchgate.netresearchgate.net These derivatives are then evaluated for their biological activities. For example, derivatives of the related 4-aminobenzohydrazide (B1664622) have been synthesized and investigated for their antimicrobial and nonlinear optical properties. researchgate.netresearchgate.net

The academic significance of this compound lies in its potential to serve as a scaffold for the design of new therapeutic agents and functional materials. The combination of the proven biological relevance of the hydrazide core with the advantageous properties conferred by the aminomethyl group provides a strong foundation for future research. As synthetic methodologies advance, the exploration of the chemical space around this compound is expected to yield novel molecules with diverse applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,5,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDGVWFOWIEHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353130 | |

| Record name | 4-(aminomethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35008-93-6 | |

| Record name | 4-(aminomethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl Benzohydrazide

Direct Synthetic Routes for 4-(Aminomethyl)benzohydrazide and its Precursors

The synthesis of this compound is efficiently achieved through a multi-step process, typically commencing from readily available precursors. The key intermediate is often an ester of 4-(aminomethyl)benzoic acid, which is then converted to the final hydrazide product.

Carboxylic Acid Ester Hydrolysis and Subsequent Hydrazide Formation

A primary and widely adopted method for synthesizing hydrazides involves the reaction of a corresponding ester with hydrazine (B178648) hydrate. In the case of this compound, the immediate precursor is typically an alkyl ester, such as methyl 4-(aminomethyl)benzoate or ethyl 4-(aminomethyl)benzoate. nih.govcoolpharm.commzcloud.org

The synthesis can be summarized in two main stages:

Esterification of the Precursor Acid: The synthesis often begins with 4-(aminomethyl)benzoic acid, which is converted to its corresponding ester (e.g., ethyl benzoate) by refluxing with an alcohol like absolute ethanol (B145695) in the presence of a catalytic amount of strong acid, such as concentrated sulfuric acid. nih.gov

Hydrazide Formation: The purified ester, for instance, ethyl 4-(aminomethyl)benzoate, is then refluxed with hydrazine hydrate, often in an alcoholic solvent. nih.govresearchgate.net During this nucleophilic substitution reaction, the hydrazino group (-NHNH2) displaces the alkoxy group (-OR) of the ester, yielding the crystalline this compound product after cooling and purification. nih.govresearchgate.net

This two-step sequence is a robust and common procedure for preparing various benzohydrazide (B10538) derivatives. nih.gov

Strategic Aminomethylation Approaches (e.g., Mannich-type Reactions)

The introduction of the aminomethyl group onto the benzene (B151609) ring is a critical step in forming the precursors for this compound. While the classical Mannich reaction, which involves the aminoalkylation of an acidic proton, is not directly applicable to the benzoic acid ring, the broader strategy of aminomethylation is achieved through other synthetic routes. adichemistry.comnih.gov

Key industrial methods for preparing the crucial precursor, 4-(aminomethyl)benzoic acid, include:

Reduction of 4-Cyanobenzoic Acid: A common route involves the catalytic hydrogenation of 4-cyanobenzoic acid. The cyano group is reduced to an aminomethyl group using various catalysts, such as Raney nickel or ruthenium-on-carbon (Ru-C), under hydrogen pressure. chemicalbook.com

Reductive Amination of 4-Formylbenzoic Acid: Another approach is the reductive amination of 4-formylbenzoic acid or its esters. The aldehyde reacts with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the aminomethyl group. chemicalbook.comgoogle.com

Oxime Reduction: 4-Carboxybenzaldehyde can be reacted with hydroxylamine (B1172632) to form an oxime. This oxime is then catalytically reduced using hydrogen to yield 4-aminomethylbenzoic acid. google.com

These methods represent the strategic application of aminomethylation to produce the necessary benzoic acid precursor for subsequent esterification and hydrazide formation.

Derivatization Strategies for Enhanced Bioactivity and Functionality

The this compound molecule possesses two reactive nucleophilic sites: the primary amine of the aminomethyl group and the hydrazide moiety. The hydrazide group, in particular, is a versatile functional handle for creating a wide array of derivatives, most notably hydrazone Schiff bases and various heterocyclic systems.

Formation of Hydrazone Schiff Bases via Condensation Reactions

The reaction of the terminal amino group of the hydrazide with carbonyl compounds is a facile and efficient method for generating hydrazone derivatives. This compound readily undergoes condensation reactions with a diverse range of aldehydes and ketones, typically in an alcoholic solvent and often with a catalytic amount of acid, to yield the corresponding N'-substituted hydrazones (Schiff bases). researchgate.netresearchgate.netnih.gov

This reaction is characterized by the formation of an azomethine (-C=N-) double bond. researchgate.net The resulting hydrazones are often stable, crystalline solids. Research has produced a variety of these derivatives, demonstrating the versatility of this reaction.

Table 1: Examples of Hydrazone Derivatives of this compound

| Starting Carbonyl Compound | Resulting Hydrazone Derivative Name | Reference |

|---|---|---|

| 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin) | 4-(aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide | accelachem.com |

Cyclization to Diverse Heterocyclic Systems

The hydrazide functional group is a key precursor for the synthesis of several five-membered heterocyclic rings. Among these, the 1,3,4-oxadiazole (B1194373) ring is a prominent and extensively studied scaffold.

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound can be achieved through several reliable methods. These methods generally involve the cyclization of an intermediate derived from the hydrazide.

Two primary pathways are:

Cyclodehydration of N,N'-Diacylhydrazines: this compound is first acylated with a carboxylic acid, acyl chloride, or anhydride (B1165640) to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized by dehydration using a variety of reagents. researchgate.netnih.gov This is one of the most common methods for 1,3,4-oxadiazole synthesis. researchgate.net

Oxidative Cyclization of Hydrazones: The N'-substituted hydrazones, as described in section 2.2.1, can undergo oxidative cyclization to form the 1,3,4-oxadiazole ring. nih.gov This method directly converts the Schiff base derivatives into the target heterocycle.

A range of reagents and conditions have been developed for these transformations, highlighting the synthetic accessibility of this heterocyclic system from benzohydrazide precursors.

Table 2: Common Reagents for the Synthesis of 1,3,4-Oxadiazoles from Benzohydrazides

| Method | Reagent(s) | Role | Reference |

|---|---|---|---|

| Cyclodehydration | Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | nih.govuobaghdad.edu.iq |

| Cyclodehydration | Thionyl Chloride (SOCl₂) | Dehydrating Agent | nih.gov |

| Cyclodehydration | Tosyl Chloride (TsCl) / Base | Dehydrating Agent | researchgate.net |

| Cyclodehydration | Triphenylphosphine / CDI | Dehydrating System | nih.gov |

| Oxidative Cyclization | Chloramine-T | Oxidizing Agent | nih.gov |

These synthetic strategies underscore the utility of this compound as a precursor to complex heterocyclic structures, particularly 1,3,4-oxadiazoles.

Pyrazole-Fused Benzohydrazide Architectures

The synthesis of pyrazole-fused benzohydrazide derivatives represents a significant area of research, driven by the pharmacological importance of the pyrazole (B372694) nucleus. researchgate.netfrontiersin.org A common strategy involves the condensation reaction between a benzohydrazide, such as this compound, and a suitable pyrazole precursor.

One approach involves the reaction of 4-aminobenzohydrazide (B1664622) with substituted formyl pyrazole derivatives under reflux conditions to yield a series of innovative benzohydrazide derivatives. researchgate.net The structural integrity of these newly formed compounds is typically confirmed using spectroscopic techniques like FT-IR, NMR (¹H & ¹³C), and mass spectrometry. researchgate.net The flexibility of this method allows for the introduction of various substituents on the phenyl rings, enabling the tailoring of the compounds' properties. researchgate.net

Another method for creating pyrazole-containing structures involves the Vilsmeier-Haack reagent. For instance, the reaction of a hydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield a pyrazole-4-carbaldehyde. nih.govrsc.org This aldehyde can then serve as a versatile precursor for further functionalization. nih.govrsc.orgsemanticscholar.org

The cyclocondensation of carbonyl compounds with hydrazine derivatives is a classical and widely employed method for pyrazole synthesis. mdpi.com This can be achieved through both conventional heating and flow chemistry techniques, with the latter offering advantages in terms of reaction time and regioselectivity. mdpi.com

Table 1: Examples of Pyrazole-Fused Benzohydrazide Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 4-Aminobenzohydrazide, Substituted formyl pyrazole | Reflux | Pyrazole-fused benzohydrazide | researchgate.net |

| Hydrazone | Vilsmeier-Haack reagent (POCl₃, DMF) | Pyrazole-4-carbaldehyde | nih.govrsc.org |

| Vinylidene keto esters, Hydrazine derivatives | Flow chemistry | Pyrazole-4-carboxylate derivatives | mdpi.com |

Quinazolinone-Benzohydrazide Conjugates

Quinazolinone-benzohydrazide conjugates are another class of compounds that have garnered significant interest due to the diverse biological activities associated with the quinazolinone scaffold. innovareacademics.inuob.edu.lyijpcbs.com The synthesis of these conjugates often involves the reaction of a quinazolinone precursor with a benzohydrazide derivative.

A general method involves the reaction of a 4-chloro-2-methylquinazoline (B1587004) with an appropriate acid hydrazide in a solvent like dioxane, often in the presence of a base such as triethylamine, under reflux conditions. cu.edu.eg Alternatively, a mixture of a compound like N'-(2-methylquinazolin-4-yl)benzohydrazide can be reacted with N-bromosuccinimide in dry dimethylformamide to introduce a bromomethyl group, which can then be further functionalized. cu.edu.eg

The synthesis of the quinazolinone core itself can be achieved through various methods. One common approach is the condensation of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides. orientjchem.org This reaction can be performed under solvent-free conditions using a solid acid catalyst like SBA-Pr-SO₃H, highlighting a green chemistry approach. orientjchem.org Another classical method is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid and amides. uob.edu.ly

Table 2: Synthetic Approaches to Quinazolinone-Benzohydrazide Conjugates

| Quinazolinone Precursor | Benzohydrazide/Reagent | Conditions | Product Type | Reference |

| 4-Chloro-2-methylquinazoline | Acid hydrazide | Dioxane, Triethylamine, Reflux | Quinazolinone-benzohydrazide conjugate | cu.edu.eg |

| N'-(2-Methylquinazolin-4-yl)benzohydrazide | N-Bromosuccinimide | Dry DMF | Bromomethylated quinazolinone-benzohydrazide | cu.edu.eg |

| 2-Aminobenzamide | Aromatic benzoyl chlorides | SBA-Pr-SO₃H, Solvent-free, 130 °C | Quinazolinone derivative | orientjchem.org |

| Anthranilic acid | Amides | - | 4-(3H)-Quinazolinone | uob.edu.ly |

Other Five- and Seven-Membered Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other five- and seven-membered heterocyclic systems. frontiersin.orgresearchgate.netresearchgate.net These heterocycles are often constructed by reacting the benzohydrazide with appropriate electrophilic reagents, leading to cyclization. bu.edu.eg

Five-Membered Heterocycles:

Five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles can be synthesized from benzohydrazide precursors. bu.edu.egijper.org For instance, 4-(isatin-3-ylideneamino)benzohydrazide can serve as a key precursor for the synthesis of pyrazole, triazole, phthalazine, thiadiazole, and oxadiazole derivatives through its reaction with various electrophiles. bu.edu.eg The synthesis of 1,3,4-oxadiazoles can be achieved by reacting acid hydrazides with carbon disulfide and potassium hydroxide.

Seven-Membered Heterocycles:

The synthesis of seven-membered heterocycles, such as 1,3-oxazepine derivatives, can be accomplished through the reaction of Schiff bases with anhydrides. researchgate.net A notable method for constructing seven-membered rings involves a copper-catalyzed cross-coupling of terminal alkynes with diazo compounds, followed by a base-promoted intramolecular Michael addition. rsc.org This one-pot reaction provides a novel approach to medium-sized rings. rsc.org

Table 3: Synthesis of Other Heterocycles from Benzohydrazide Derivatives

| Heterocycle Type | Precursor | Reagents/Conditions | Reference |

| Oxadiazole, Thiadiazole, Pyrazole, Triazole | 4-(Isatin-3-ylideneamino)benzohydrazide | Various electrophiles | bu.edu.eg |

| 1,3,4-Oxadiazole | Acid hydrazide | Carbon disulfide, Potassium hydroxide | |

| 1,3-Oxazepine | Schiff base (from aldehyde and amine) | Anhydride (e.g., 3-nitrophthalic anhydride) | researchgate.net |

| Seven-membered heterocycle | Amide tethered terminal alkyne, Aryl diazoacetate | Copper catalyst, Base | rsc.org |

Acylation and Related Amidation Reactions (e.g., chloroacetylation)

Acylation reactions, including chloroacetylation, are fundamental transformations for modifying the amino and hydrazide functionalities of this compound. These reactions introduce new functional groups that can serve as handles for further synthetic manipulations.

A notable example is the double chloroacetylation of 4-aminobenzohydrazide, where both the primary amine and the hydrazide-NH₂ groups undergo reaction with chloroacetyl chloride. researchgate.netscielo.org.za This results in the formation of a bis-chloroacetamide derivative, a versatile intermediate for subsequent reactions. researchgate.netscielo.org.za

The acylation of the aminomethyl group can also be achieved selectively. For instance, 4-(aminomethyl)benzoic acid can be coupled with an acyl chloride to furnish a substituted benzoic acid, which can then be converted to other derivatives. google.com

Synthesis of Sulfide (B99878) Derivatives from Halogenated Precursors

The halogenated derivatives of this compound, particularly the bis-chloroacetamide, are valuable precursors for the synthesis of sulfide compounds. researchgate.netscielo.org.za The mobile chlorine atoms in the bis-chloroacetamide derivative readily undergo nucleophilic substitution with various sulfur-containing nucleophiles. scielo.org.za

For example, the reaction of the bis-chloroacetamide derivative with sulfur reagents such as 2-mercaptobenzothiazole, 6-amino-2-mercaptopyrimidin-4-ol, and 2-mercapto-4,6-dimethyl-nicotinonitrile leads to the formation of new bis-sulfide compounds. researchgate.netscielo.org.za These reactions are typically carried out in a suitable solvent like acetone (B3395972) in the presence of a base such as anhydrous potassium carbonate. scielo.org.za

Preparation of Benzamide (B126) Analogs with Aminomethyl Functionality

The synthesis of benzamide analogs featuring the aminomethyl functionality is a significant area of research, often aimed at developing compounds with specific biological activities. nih.govnih.gov A general and versatile method for preparing 4-(aminomethyl)benzamides involves a multi-step sequence. nih.gov

This process typically starts with the treatment of a 4-(bromomethyl)benzoic acid ester with a cyclic amine (e.g., piperidine, morpholine) to produce a 4-(aminomethyl)benzoic acid ester. nih.gov Subsequent basic hydrolysis of the ester yields the corresponding benzoic acid. This intermediate is then converted to the benzoyl chloride by refluxing with thionyl chloride. nih.gov Finally, the benzoyl chloride is coupled with various anilines using the Schotten-Baumann procedure to afford the desired 4-(aminomethyl)benzamides. nih.gov

An alternative approach involves the reductive amination of an aldehyde with primary amines in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Table 4: Synthesis of Benzamide Analogs

| Starting Material | Key Intermediates | Key Reactions | Final Product | Reference |

| 4-(Bromomethyl)benzoic acid ester | 4-(Aminomethyl)benzoic acid ester, 4-(Aminomethyl)benzoyl chloride | Nucleophilic substitution, Hydrolysis, Acyl chloride formation, Schotten-Baumann reaction | 4-(Aminomethyl)benzamide | nih.gov |

| Aldehyde, Primary amine | - | Reductive amination (Sodium triacetoxyborohydride) | Substituted amine | nih.gov |

Innovations in Green Synthetic Chemistry for this compound and its Derivatives

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for preparing this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

One notable example is the use of microwave-assisted synthesis. The condensation of 4-hydroxybenzohydrazide with various carbonyl compounds to form hydrazone derivatives has been successfully carried out using a microwave reactor. pensoft.net This method significantly reduces reaction times and often leads to improved product yields compared to conventional heating methods. pensoft.net

Another green chemistry approach involves the use of solid acid catalysts in solvent-free conditions. The synthesis of quinazolinone derivatives from 2-aminobenzamide and aromatic benzoyl chlorides has been efficiently achieved using SBA-Pr-SO₃H, a nanoporous solid acid catalyst, at elevated temperatures without the need for a solvent. orientjchem.org This method offers advantages in terms of catalyst recyclability and reduced environmental impact.

The use of water as a solvent is another hallmark of green chemistry. The synthesis of N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides has been accomplished in an aqueous-alcoholic solution, providing a more environmentally benign reaction medium. biointerfaceresearch.com

Table 5: Green Synthetic Approaches

| Reaction Type | Green Chemistry Principle | Method/Catalyst | Advantages | Reference |

| Hydrazone synthesis | Energy efficiency, Reduced reaction time | Microwave-assisted synthesis | Faster reactions, Higher yields | pensoft.net |

| Quinazolinone synthesis | Solvent-free, Catalyst recyclability | SBA-Pr-SO₃H (solid acid catalyst) | Reduced waste, Reusable catalyst | orientjchem.org |

| Hydrazide synthesis | Use of benign solvent | Aqueous-alcoholic solution | Environmentally friendly | biointerfaceresearch.com |

Medicinal Chemistry and Pharmacological Investigations of 4 Aminomethyl Benzohydrazide Derivatives

Antimicrobial Activity Studies

Derivatives of 4-(aminomethyl)benzohydrazide and related benzohydrazide (B10538) structures have been the subject of extensive research to evaluate their potential as antimicrobial agents. These investigations span a wide range of pathogens, including bacteria, fungi, mycobacteria, viruses, and protozoa, revealing a broad spectrum of activity and highlighting the versatility of this chemical scaffold in medicinal chemistry.

Benzohydrazide derivatives have demonstrated significant potential as antibacterial agents, with various studies reporting efficacy against both Gram-positive and Gram-negative bacteria.

Research into 4-aminoquinoline-benzohydrazide hybrids identified several compounds with notable antimicrobial effects. nih.gov One standout compound, HD6, showed impressive minimum inhibitory concentrations (MICs) against a panel of bacteria. nih.gov It was particularly effective against the Gram-positive Bacillus subtilis with an MIC of 8 μg/mL and the Gram-negative Pseudomonas aeruginosa with an MIC of 16 μg/mL. nih.gov It also demonstrated activity against Enterococcus faecalis and Staphylococcus aureus at an MIC of 128 μg/mL. nih.gov

In another study, novel aminoguanidine derivatives incorporating an acylhydrazone moiety were synthesized and tested. brieflands.com These compounds generally exhibited greater activity against Gram-positive bacteria. brieflands.com Compound 3d , featuring a tertiary butyl group, displayed a broad spectrum of inhibition, with its most potent activity against B. subtilis (MIC of 4 μg/mL). brieflands.com Compound 3f was the most promising against S. aureus, also with an MIC value of 4 μg/mL. brieflands.com

Furthermore, investigations into hydrazide-hydrazones revealed that specific derivatives possess significant antibacterial properties. nih.gov Compounds 5 and 6 showed remarkable activity against the Gram-negative Escherichia coli with an MIC of 0.49 µg/mL, which is twice the potency of the standard drug ciprofloxacin in the same study. nih.gov These compounds were also highly effective against the Gram-positive Streptococcus pneumoniae, with an MIC of 0.49 µg/mL. nih.gov Similarly, other synthesized hydrazones, such as compounds 12 and 13 , displayed higher activity against B. subtilis than the cefotaxime control. nih.gov

| Compound/Derivative Class | Gram-Positive Strain(s) | MIC (μg/mL) | Gram-Negative Strain(s) | MIC (μg/mL) |

| HD6 | B. subtilis | 8 | P. aeruginosa | 16 |

| E. faecalis | 128 | |||

| S. aureus | 128 | |||

| Compound 3d | B. subtilis | 4 | - | - |

| Compound 3f | S. aureus | 4 | - | - |

| Compounds 5 & 6 | S. pneumoniae | 0.49 | E. coli | 0.49 |

The benzohydrazide scaffold has also been explored for its antifungal properties, leading to the discovery of derivatives with potent activity against a range of fungal pathogens.

A series of new benzohydrazide derivatives featuring a 4-aminoquinazoline moiety was synthesized and evaluated for activity against eight agricultural phytopathogenic fungi. nih.gov Many of these compounds exhibited exceptional fungicidal activity. nih.gov For instance, compounds A5 , A6 , A11 , and A17 showed half-maximal effective concentration (EC50) values of 0.66, 0.71, 0.40, and 0.42 μg/mL, respectively, against Colletotrichum gloeosporioides. nih.gov Compound A6 , in particular, demonstrated a broad spectrum of antifungal effects against all eight tested fungi, with EC50 values ranging from 0.63 to 3.82 μg/mL. nih.gov In vivo assays confirmed that compound A6 had curative and protective efficacies of 72.6% and 78.9% against rice sheath blight caused by Rhizoctonia solani. nih.gov

| Compound/Derivative Class | Fungal Pathogen(s) | Activity Metric | Value (μg/mL) |

| Compound A6 | Colletotrichum gloeosporioides | EC50 | 0.71 |

| 7 other fungal pathogens | EC50 | 0.63 - 3.82 | |

| Compound A11 | Colletotrichum gloeosporioides | EC50 | 0.40 |

| Compound A17 | Colletotrichum gloeosporioides | EC50 | 0.42 |

| Compound 4h | Candida albicans | MIC50 | 1.95 |

| Compound 4p | Candida albicans | MIC50 | 1.95 |

| Candida krusei | MIC50 | 7.8 | |

| Candida parapsilopsis | MIC50 | 31.25 |

Derivatives of benzohydrazide have long been a focus of antitubercular research, owing to the structural similarity to the first-line anti-TB drug isoniazid. Modern studies continue to explore this scaffold to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb).

A library of new hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core was evaluated against various mycobacterial strains. nih.gov Five of the tested compounds demonstrated high antimycobacterial activity, with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain. nih.gov Notably, two derivatives were effective against pyrazinamide-resistant strains with an MIC of 4 µg/mL. nih.gov

In another research effort, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. rsc.org Six of these compounds exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. rsc.org Five of the most active compounds showed 90% inhibitory concentrations (IC90) between 3.73 and 4.00 μM. rsc.org

Additionally, a scaffold hopping approach was used to identify substituted amino acid hydrazides as novel anti-tubercular agents. mdpi.com These compounds were screened against drug-susceptible, isoniazid (INH)-resistant, and rifampicin (RIF)-resistant strains of Mtb, with the results showing that the compounds broadly inhibited the growth of all tested strains. mdpi.com This indicates their potential to overcome existing drug resistance mechanisms. mdpi.com A separate study also confirmed that certain benzohydrazide derivatives could achieve more than 99% growth inhibition against M. tuberculosis H37Rv. researchgate.net

| Derivative Class | Mtb Strain(s) | Activity Metric | Value |

| 1,3,4-Oxadiazole Hydrazides | M. tuberculosis H37Ra | MIC | 8 μg/mL |

| Pyrazinamide-resistant Mtb | MIC | 4 μg/mL | |

| Substituted Benzamides (Series I & II) | M. tuberculosis H37Ra | IC50 | 1.35 - 2.18 μM |

| M. tuberculosis H37Ra | IC90 | 3.73 - 4.00 μM | |

| Amino Acid Hydrazides | Drug-susceptible, INH-resistant, RIF-resistant Mtb | - | Broad inhibition |

A significant breakthrough in the application of this chemical class has been the discovery of 4-(aminomethyl)benzamide derivatives as remarkably potent small-molecule inhibitors of filovirus entry. nih.govcdc.govnih.gov These compounds have shown effectiveness against both Ebola virus (EBOV) and Marburg virus (MARV), which are highly pathogenic viruses requiring biosafety level 4 (BSL-4) facilities for study. nih.govresearchgate.net

Initial high-throughput screening identified a 4-(aminomethyl)benzamide, designated CBS1118 , which had half-maximal effective concentration (EC50) values of less than 10 μM for both EBOV and MARV, indicating broad-spectrum anti-filoviral activity. nih.gov

Subsequent structural optimization led to the development of a series of highly potent inhibitors. nih.govbohrium.com Compounds 20 , 23 , 32 , 33 , and 35 were identified as superior inhibitors of infectious Ebola (Mayinga strain) and Marburg (Angola strain) viruses. nih.govnih.govbohrium.com The most potent of these, compound 32 , exhibited an EC50 of 0.11 μM against the Ebola pseudovirus. nih.gov These lead compounds were validated against wild-type EBOV and MARV, confirming their inhibitory action. nih.gov Mechanism of action studies suggest that these inhibitors bind to a cavity between the attachment (GP1) and fusion (GP2) subunits of the viral glycoprotein, thereby preventing viral entry into host cells. nih.gov

| Compound | Virus Target | Activity Metric | Value (μM) |

| CBS1118 | EBOV & MARV | EC50 | < 10 |

| Compound 20 | Ebola (Mayinga) | EC50 | 0.46 |

| Marburg (Angola) | EC50 | 1.56 | |

| Compound 32 | Ebola (Mayinga) | EC50 | 0.11 |

| Marburg (Angola) | EC50 | 1.25 | |

| Compound 35 | Ebola (Mayinga) | EC50 | 0.31 |

| Marburg (Angola) | EC50 | 1.34 |

The structural framework of aminomethyl-substituted aromatic compounds has also been leveraged to develop agents against various protozoan parasites.

A series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives were designed, synthesized, and evaluated in vitro for their activity against Plasmodium falciparum (the parasite causing malaria), Leishmania donovani, and Trypanosoma brucei brucei. researchgate.netmdpi.com The pharmacological results showed that these compounds possessed antiprotozoal activity with IC50 values in the sub-micromolar to micromolar range. researchgate.netmdpi.com

Among the synthesized molecules, the substituted diphenylphenanthroline 1l was identified as the most potent antimalarial derivative, with a ratio of cytotoxic to antiparasitic activity of 505.7 against the chloroquine-resistant W2 strain of P. falciparum. researchgate.netmdpi.com Against L. donovani, compounds 1h , 1j , 1n , and 1o were the most active, with IC50 values ranging from 2.52 to 4.50 μM. mdpi.com The phenanthroline derivative 1o also emerged as the most potent candidate against T. brucei brucei, with a high selectivity index of 91. researchgate.netmdpi.com Further studies suggest that these compounds may act by binding to and stabilizing the parasitic telomeric G-quadruplexes. researchgate.netmdpi.com

| Compound | Protozoan Parasite | Activity Metric | Value (μM) |

| Compound 1l | P. falciparum (W2 strain) | IC50 | - |

| Compound 1h | L. donovani | IC50 | 2.52 - 4.50 |

| Compound 1j | L. donovani | IC50 | 2.52 - 4.50 |

| Compound 1n | L. donovani | IC50 | 2.52 - 4.50 |

| Compound 1o | L. donovani | IC50 | 2.52 - 4.50 |

| T. brucei brucei | IC50 | - |

Anticancer and Antitumor Activity Assessments

The benzohydrazide scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents. Several studies have explored derivatives of this compound for their cytotoxic effects against various human cancer cell lines.

In a drug repurposing study, a series of nineteen anti-tubercular pyrrolyl benzohydrazide derivatives were evaluated for their anticancer potential. mdpi.com The compounds were screened in silico against Polo-like kinase 1 (PLK1), a known cancer target. mdpi.com Two derivatives, C8 (N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide) and C18 (N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide), were identified as the most potent. mdpi.com Subsequent in vitro testing using an MTT proliferation assay confirmed their cytotoxic activity against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. mdpi.com Compound C8 was found to be the most potent and was shown to cause significant cell cycle arrest at the G2/M phase and induce apoptosis in A549 cells. mdpi.com

Another study focused on new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives, which were assessed for cytotoxic activity against a panel of cancer cell lines including MCF-7, PC-3 (prostate), CCRF-CEM (leukemia), and K-562 (chronic myelogenous leukemia). nih.gov Compound 3aA (1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone) exhibited the highest cytotoxic activity, with an IC50 value of 5.30 µM against MCF-7 and 6.80 µM against CCRF-CEM cell lines. nih.gov This compound was also found to have very good pro-apoptotic properties by inducing the mitochondrial apoptotic pathway in CCRF-CEM cells. nih.gov

Additionally, investigations into 5-aminopyrazole derivatives containing an acylhydrazone linker identified a series of compounds, designated 5APs 1 , as promising anti-proliferative agents capable of suppressing the growth of specific cancer cell lines. mdpi.comresearchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value (μM) |

| Compound C8 | A549, MCF-7, HepG2 | - | Potent cytotoxicity |

| Compound 3aA | MCF-7 (Breast) | IC50 | 5.30 |

| CCRF-CEM (Leukemia) | IC50 | 6.80 | |

| 5APs 1 Series | Various | - | Promising anti-proliferative activity |

Anti-inflammatory and Analgesic Research

Derivatives of benzohydrazide and related structures have been a subject of interest in the search for new anti-inflammatory and analgesic agents. thepharmajournal.combiointerfaceresearch.com Research has shown that incorporating the benzothiazole nucleus, which is structurally related to some benzohydrazide derivatives, can lead to significant anti-inflammatory properties. nih.gov For instance, certain 2-aminobenzothiazoles demonstrated anti-inflammatory activities comparable to the standard drug diclofenac. nih.gov

In a study involving a series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives, several compounds exhibited a high degree of anti-inflammatory activity. nih.gov Specifically, compounds 11 , 13 , 16 , 18 , 21 , and 23 from this series showed over 75% of the activity of ibuprofen, a standard anti-inflammatory drug. nih.gov The analgesic activity of these compounds was also found to be comparable to ibuprofen. nih.gov Furthermore, some Naphthyl-N-acylhydrazone derivatives have been identified as p38α MAPK inhibitors and have demonstrated in vivo anti-inflammatory action in animal models. biointerfaceresearch.com The anti-inflammatory potential of hydrazone analogs is often attributed to their ability to target multiple pathways involved in the inflammatory process. researchgate.net

| Compound | Anti-inflammatory Activity (% of Ibuprofen) | Analgesic Activity |

|---|---|---|

| Compound 11 | >75% | Comparable to Ibuprofen |

| Compound 13 | >75% | Comparable to Ibuprofen |

| Compound 16 | >75% | Comparable to Ibuprofen |

| Compound 18 | >75% | Comparable to Ibuprofen |

| Compound 21 | >75% | Comparable to Ibuprofen |

| Compound 23 | >75% | Comparable to Ibuprofen |

Enzyme Inhibition Studies

Benzohydrazide derivatives have been identified as potential inhibitors of histone lysine demethylase (KDM) enzymes, which are implicated in various diseases, including cancer. fip.orgnih.gov An in silico study investigated the interaction of 20 compounds, including benzohydrazide derivatives, with several histone lysine demethylase enzymes (KDM1A, KDM4A, KDM4C, KDM4E, and KDM5B). fip.org The results from molecular docking revealed compounds with low inhibition constants and favorable free binding energy values, suggesting a strong affinity for these enzymes. fip.org Specifically, molecular dynamics simulations showed that certain compounds were stable when bound to the KDM1A receptor, indicating their potential as effective inhibitors. fip.org The hydrazine (B178648) functional group itself has been shown to be a potent warhead for inactivating Lysine-Specific Demethylase 1 (LSD1), another key histone demethylase. duke.edu

Derivatives of benzohydrazide have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide found that these compounds exhibited dual inhibition of both AChE and BuChE. mdpi.comnih.gov The IC50 values for AChE inhibition ranged from 46.8–137.7 µM, while for BuChE, the range was 19.1–881.1 µM. mdpi.comnih.gov The majority of these compounds were more potent inhibitors of AChE. mdpi.comnih.gov Notably, the derivative 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was the strongest inhibitor of AChE in this series. mdpi.comnih.gov

Another series of 2-(substituted benzoyl)hydrazine-1-carboxamides also demonstrated dual inhibition of both enzymes, with IC50 values for AChE between 44–100 µM and starting from 22 µM for BChE. mdpi.com Many of these compounds showed inhibitory activity comparable to or better than the drug rivastigmine. mdpi.com

| Compound Series | Target Enzyme | IC50 Value Range (µM) |

|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8 - 137.7 |

| BuChE | 19.1 - 881.1 | |

| 2-(Substituted benzoyl)hydrazine-1-carboxamides | AChE | 44 - 100 |

| BuChE | From 22 | |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 |

| BuChE | 58.0 - 277.5 |

Antioxidant Activity Profiling

The benzohydrazide scaffold is a key feature in various compounds exhibiting antioxidant properties. biointerfaceresearch.compensoft.net The antioxidant capacity of these derivatives is often evaluated through their ability to scavenge free radicals, measured by assays such as DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)). pensoft.netnih.gov

In one study, a series of 4-hydroxybenzohydrazide-hydrazone derivatives showed moderate radical-scavenging capacities in the DPPH assay, ranging from 31% to 46% at a concentration of 1 mg/ml. pensoft.net Another investigation of 4-hydrazinobenzoic acid derivatives found that several compounds exhibited superior antioxidant activity. nih.gov For example, compounds 3 and 5–9 in this series showed 70–72% radical scavenging activity in the DPPH assay at a concentration of 20 μg/mL. nih.gov In the ABTS assay, compounds 1–10 demonstrated high free radical quenching activity (80–85%), which was comparable to the standard antioxidant butylated hydroxylanisole (BHA). nih.gov The presence of hydrazine, hydrazone, and isothiocyanate functional groups was found to contribute significantly to these antioxidant activities. nih.gov

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Compound 3 | 70-72% | ~85% |

| Compounds 5-9 | 70-72% | 80-85% |

| BHA (Standard) | 92% | ~85% |

Neuropharmacological Research

The neuropharmacological potential of benzohydrazide derivatives extends beyond cholinesterase inhibition. Certain compounds containing the benzohydrazide scaffold, such as nialamide, function as non-selective, irreversible monoamine oxidase inhibitors (MAOIs). pensoft.net By inhibiting monoamine oxidase, these agents increase the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine. pensoft.net

In silico studies have further explored this potential. Molecular docking simulations were performed to evaluate the binding affinities of 4-hydroxybenzohydrazide-hydrazones within the active sites of monoamine oxidase B (MAO-B). pensoft.net The results indicated that one of the derivatives, ohbh10 , could act as a dual inhibitor of both MAO-B and acetylcholinesterase (AChE). pensoft.net Additionally, pharmacokinetic predictions for this compound demonstrated favorable properties, including good blood-brain barrier (BBB) permeability. pensoft.net Furthermore, studies on 4-(trifluoromethyl)benzohydrazide derivatives have shown that they fit the physicochemical profile for targeting the central nervous system. mdpi.comnih.gov

Exploration of Other Pharmacological Activities

The versatile benzohydrazide scaffold has been incorporated into molecules exhibiting a wide array of other pharmacological activities.

Anticancer Activity : Several studies have highlighted the anticancer potential of benzohydrazide derivatives. thepharmajournal.com A series of 4-(arylaminomethyl)benzamide derivatives were evaluated as potential tyrosine kinase inhibitors for cancer therapy. nih.gov Compounds 11 and 13 from this series, which feature a (trifluoromethyl)benzene ring, were highly potent against the EGFR kinase, showing 91% and 92% inhibition at a concentration of 10 nM, respectively. nih.gov In another study, two hydrazone derivatives, H4 and H19 , were identified as excellent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer, and selectively inhibited the growth of MCF-7 and A549 cancer cells. rsc.org

Antimicrobial and Antifungal Activity : Benzohydrazide derivatives have demonstrated significant antimicrobial properties. researchgate.net A series of newly synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives, derived from benzohydrazide, showed excellent in vitro antibacterial activity against various Gram-positive and Gram-negative bacterial strains, with some compounds showing efficacy greater than standard antibiotics. Additionally, a series of benzohydrazide derivatives bearing a 4-aminoquinazoline moiety exhibited extraordinary fungicidal activities against several agricultural phytopathogenic fungi. nih.gov Compound A6 from this series was particularly noted for its good broad-spectrum antifungal effects. nih.gov

Anticonvulsant Properties

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. Structurally related 4-aminobenzamides, for instance, have been evaluated in murine models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), which are standard screening tests for identifying potential antiepileptic drugs. ejpmr.comnih.gov The MES test is particularly useful for discovering agents that act via Na+ channel-related mechanisms.

In these studies, the introduction of a second aromatic ring into the molecular structure was found to produce more potent compounds. ejpmr.com Notably, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide demonstrated the highest level of activity among the tested analogues. ejpmr.com This compound exhibited a significant anti-MES efficacy, highlighting the therapeutic potential of this chemical class. ejpmr.com The evaluation also includes neurotoxicity assays, such as the rotorod test, to determine a compound's therapeutic index—the ratio of its toxic dose to its effective dose. ejpmr.com

| Compound | Anti-MES ED₅₀ (mg/kg, ip) | TD₅₀ (mg/kg, ip) | Protective Index (PI) |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 | 170.78 | 9.5 |

| 4-amino-N-amylbenzamide | 42.98 | Not Reported | Not Reported |

| 4-amino-N-cyclohexylbenzamide | Not Reported | Not Reported | 2.8 |

Data sourced from studies on structurally similar 4-aminobenzamides in mice. ejpmr.com

The hydrazone moiety (-C=N-NH-), a key feature of many benzohydrazide derivatives, is recognized for its contribution to various biological activities, including anticonvulsant effects. pensoft.net Research into other heterocyclic systems has further underscored that structural modifications can lead to compounds with broad-spectrum antiseizure efficacy across various acute and chronic seizure models. nih.govmdpi.com

Antidepressant Effects

The benzohydrazide scaffold is a key structural component in certain antidepressant medications. nih.gov For example, Nialamide, a known antidepressant, features this moiety and functions as a non-selective, irreversible monoamine oxidase inhibitor (MAOI). nih.gov By inhibiting monoamine oxidase (MAO), nialamide elevates the brain's levels of key neurotransmitters like serotonin, norepinephrine, and dopamine, which is central to its therapeutic effect. nih.gov

Subsequent research has focused on designing novel benzohydrazide derivatives as more selective MAO inhibitors. The antidepressant potential of these compounds is often evaluated using animal models such as the forced swim test, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.gov One study identified 4-tosyl benzoic acid carbohydrazide as a potent MAO-A inhibitor that significantly reduced immobility time in rats without affecting locomotor activity, suggesting specific antidepressant properties. nih.gov

Further investigations into tosylated acyl hydrazone derivatives have identified highly potent and selective inhibitors of both MAO-A and MAO-B. ntnu.no Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of their respective enzymes. ntnu.no

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| 3o (N'-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) | MAO-A | 1.54 | 0.35 | Competitive |

| 3s (N'-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) | MAO-B | 3.64 | 1.97 | Competitive |

| 3a (N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) | MAO-A | 3.35 | Not Reported | Not Reported |

| 3t (N'-(4-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) | MAO-B | 5.69 | Not Reported | Not Reported |

Data sourced from in vitro enzyme inhibition assays. ntnu.no

Antihypertensive and Bronchospasmolytic Applications

Based on available research, derivatives of this compound have not been extensively investigated for antihypertensive or bronchospasmolytic activities. Studies into these therapeutic areas have predominantly focused on other chemical scaffolds. For instance, research into antihypertensive agents has explored benzimidazole derivatives as Angiotensin II (AT1) receptor blockers and benzopyrans as direct vasodilators. nih.govresearchgate.net Similarly, investigations into bronchospasmolytic effects have evaluated compounds such as benzimidazole-based β-adrenergic stimulants. There is a lack of specific data linking the this compound core structure to significant, direct activity in these two particular pharmacological applications.

Antidiabetic and Hypoglycemic Potential

The benzohydrazide framework has shown considerable promise in the development of agents for managing diabetes. One of the key mechanisms targeted is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia.

Research has demonstrated that certain benzylidenehydrazine derivatives are more potent inhibitors of α-amylase than α-glucosidase. For example, a 2,4-fluoro substituted analogue emerged as a particularly strong α-amylase inhibitor, with an efficacy approximately five times greater than that of the standard drug, acarbose. Enzyme kinetic studies revealed that this compound functions as a non-competitive inhibitor of α-amylase. In other studies, 4-aminobenzoyl hydrazide was found to be more effective and less toxic than the reference compounds metformin and glyclazide in an alloxan-induced diabetes model in rats. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 9 (2,4-difluoro substituted benzylidenehydrazine) | α-amylase | 116.19 |

| Acarbose (Standard) | α-amylase | 600.00 |

| Compound 1 (Unsubstituted benzylidenehydrazine) | α-amylase | 233.74 |

Data sourced from in vitro enzyme inhibition assays.

Structure-Activity Relationship (SAR) and Mechanism of Action (MOA) Elucidation

The biological activity of this compound derivatives is highly dependent on their molecular structure, and understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

For antidepressant activity via MAO inhibition, SAR studies have shown that the structural integrity of the benzohydrazide core is critical. Modifications such as replacing the 4-substituent on the aromatic ring or cyclizing the hydrazide moiety can lead to a significant decline or complete loss of MAO inhibitory properties. nih.gov The nature and position of substituents on the benzylidene ring also play a key role. For instance, a 3-fluoro group was found to increase inhibitory activity against MAO-A, whereas the position of a nitro group (3- > 4- > 2-) was critical for MAO-B inhibition. ntnu.no The mechanism of action is the competitive inhibition of MAO-A or MAO-B, which increases neurotransmitter levels in the brain. nih.govntnu.no

In the context of antidiabetic potential , SAR analysis revealed that the introduction of disubstituted halogens (such as chloro and fluoro groups) on the phenyl ring is important for α-amylase inhibition. The mechanism of action for the most potent derivatives was identified as non-competitive inhibition of α-amylase, which delays carbohydrate digestion and reduces glucose absorption.

For other biological activities, such as antifungal properties, specific substitutions have also been shown to be key. A 3,4-difluorophenyl group was found to impart good broad-spectrum antifungal effects. The proposed mechanism of action in this case was the inhibition of the succinate dehydrogenase (SDH) enzyme, which was supported by molecular docking studies showing strong interactions with key residues in the enzyme's active site.

Role of Metal Complexation in Enhancing Biological Activity

The biological activity of benzohydrazide derivatives can be significantly enhanced through coordination with metal ions to form metal complexes. pensoft.net This strategy has been widely employed to improve the therapeutic potential of hydrazone-based ligands. nih.gov The formation of these complexes can lead to various geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand environment.

It is well-established that metal complexation often results in greater biological efficacy compared to the free ligand. pensoft.net For example, studies have shown that the cytotoxic activity of certain benzohydrazide derivatives against human liver cancer cells was enhanced upon complexation with platinum (Pt) and zinc (Zn). nih.gov Similarly, the antibacterial activity of a hydrazide ligand was significantly improved after forming a complex with Zn(II).

The synergistic action between the ligand and the metal ion is believed to be responsible for this enhanced activity. Metal complexes have demonstrated stronger and broader-spectrum antibacterial and antifungal activities than the ligands or metal salts alone. This enhancement is attributed to the combined properties of the ligand, which can form stable complexes, and the metal center, which can interact with biological targets. nih.gov

| Metal Ion | Biological Activity Investigated | Observation |

| Platinum (Pt) | Cytotoxicity (Anticancer) | Enhanced activity compared to free ligand nih.gov |

| Zinc (Zn) | Cytotoxicity (Anticancer) | Enhanced activity compared to free ligand nih.gov |

| Zinc (Zn) | Antibacterial | Zn(II) complex showed the highest activity |

| Various | General Biological Activity | Metal complexes are often more active than the parent ligand nih.gov |

Material Science and Industrial Applications of 4 Aminomethyl Benzohydrazide and Its Derivatives

Application as Building Blocks in Organic Synthesis of Complex Molecules

4-(Aminomethyl)benzohydrazide and its related benzohydrazide (B10538) structures are recognized as valuable organic building blocks in synthetic chemistry. sigmaaldrich.comsigmaaldrich.commsesupplies.comlifechemicals.com These compounds serve as foundational substrates for constructing more complex molecular architectures due to the reactive nature of their functional groups. sigmaaldrich.com The hydrazide moiety, in particular, is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. bu.edu.eg

Hydrazides are key intermediates in the formation of various heterocyclic systems such as pyrazoles, triazoles, phthalazines, thiadiazoles, and oxadiazoles (B1248032) through reactions with different electrophilic reagents. bu.edu.eg For example, the reaction of benzohydrazide derivatives with aldehydes is a known method for producing N-substituted hydrazones. chemijournal.com These hydrazones are not merely final products but act as convenient intermediates that can undergo further cyclization reactions to form more complex heterocyclic structures, such as thiazolidin-4-ones or 1,3-benzothiazin-4-ones. chemijournal.com

The utility of these compounds is demonstrated in multi-step syntheses. For instance, a synthetic route can involve the conversion of a substituted benzoic acid into its corresponding benzoyl chloride, followed by hydrazinolysis to afford the benzohydrazide. bu.edu.eg This benzohydrazide then becomes the central precursor for a variety of heterocyclic derivatives. bu.edu.eg Similarly, hydrazones derived from 4-(Trifluoromethyl)benzohydrazide serve as platforms for creating a diverse library of compounds. nih.gov This modular approach, where a core structure like this compound is systematically modified, is fundamental to medicinal chemistry and materials science for developing novel compounds with specific properties. sigmaaldrich.comnih.gov

Table 1: Heterocyclic Systems Synthesized from Benzohydrazide Precursors

| Precursor | Reagent Type | Resulting Heterocyclic System |

|---|---|---|

| Benzohydrazide | Aldehydes | Hydrazone Intermediates |

| Hydrazone Intermediate | Thiosalicylic Acid | 1,3-Benzothiazin-4-one |

| Benzohydrazide | Various Electrophiles | Pyrazole (B372694), Triazole, Thiadiazole, Oxadiazole |

Utilization in Polymer and Glue Production

The bifunctional nature of this compound, containing both a primary amine and a hydrazide group, makes it a suitable monomer for the synthesis of specialty polymers. Its derivatives have been successfully used to create novel poly(amide-hydrazide)s and copoly(amide-hydrazide)s. researchgate.net These polymers are typically synthesized through low-temperature solution polycondensation, reacting the diamine-hydrazide monomer with aromatic diacid chlorides like isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). researchgate.net

The incorporation of the preformed hydrazide and flexible methylene (B1212753) linkages from monomers such as bis-(4-aminobenzyl) hydrazide (BABH) into the polymer backbone influences the final properties of the material. researchgate.net The resulting poly(amide-hydrazide)s can exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net These polymers also show a distinct glass transition temperature, and the large interval between the glass transition and decomposition temperatures provides a wide processing window. researchgate.net

Furthermore, poly(acryloyl hydrazide) has been identified as a versatile scaffold for preparing functional polymers. rsc.org This is achieved through a multi-step synthesis that includes the preparation of a protected acryloyl hydrazide monomer, followed by polymerization (e.g., via RAFT polymerization) and subsequent deprotection. rsc.org The resulting polymer with pendant hydrazide groups can then be modified through post-polymerization reactions, demonstrating its potential as a scaffold for creating functional materials for various applications. rsc.org The properties of these copolymers, such as crystallinity and solubility, can be tailored by creating copolymers with other monomers, which improves their processability for applications in films and fibers. researchgate.netnih.gov

Table 2: Properties of Poly(amide-hydrazide)s Derived from Hydrazide-Containing Monomers

| Monomers | Polymer Type | Inherent Viscosity (dL/g) | Decomposition Temperature | Key Feature |

|---|---|---|---|---|

| Bis-(4-aminobenzyl) hydrazide (BABH) + IPC/TPC | Poly(amide-hydrazide) | 0.18-0.93 | Above 400°C | High thermal stability |

Development of Dyes and Pigments

The aromatic amine functionality within this compound and its derivatives makes them suitable precursors for the synthesis of azo dyes. Azo dyes, which constitute a large and versatile class of synthetic organic colorants, are characterized by the presence of one or more azo groups (–N=N–). jbiochemtech.com The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or naphthol derivative. jbiochemtech.comiosrjournals.org

Derivatives like 4-aminobenzaldehyde (B1209532) can be diazotized and coupled with various components to produce a series of monoazo disperse dyes. iosrjournals.org The specific color of the resulting dye, ranging from golden yellow to orange-red and black, is determined by the chemical structure of both the diazo component and the coupling component. jbiochemtech.comiosrjournals.org The presence of different substituents on the aromatic rings can tune the electronic properties of the molecule and thus its absorption spectrum, leading to a wide palette of colors. iosrjournals.org

These synthesized azo dyes have applications in dyeing hydrophobic fibers, most notably polyester (B1180765). iosrjournals.org The performance of these dyes is evaluated based on their fastness properties, which describe their resistance to fading from light, washing, and other environmental factors. Azo dyes derived from aminobenzaldehyde precursors have been shown to exhibit excellent fastness properties on polyester fabrics. iosrjournals.org The versatility and relative ease of production contribute to the widespread use of azo compounds as dyes and pigments in various commercial products. jbiochemtech.com

Agricultural Applications: Herbicides, Insecticides, and Plant Growth Stimulants

Derivatives of benzohydrazide have been extensively investigated for a range of agricultural applications, demonstrating notable efficacy as fungicides, insecticides, and herbicides. nih.govnih.gov

Fungicides: A series of novel benzohydrazide derivatives incorporating a 4-aminoquinazoline moiety were designed and synthesized, showing significant fungicidal activities against several agricultural phytopathogenic fungi. nih.gov Some of these compounds exhibited extraordinary in vitro activity, indicating their potential as effective agricultural fungicides. nih.gov Safety assessments have also suggested that specific compounds in this class are safe for non-target organisms like rice and honeybees. nih.gov

Insecticides: Benzohydrazide derivatives have shown potent insecticidal activity against various pests. biointerfaceresearch.com For example, N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide was found to be highly effective against the house fly and rice weevil, causing 100% mortality at a 0.5% concentration. biointerfaceresearch.com Other diacylhydrazine and acylhydrazone derivatives have displayed strong and broad-spectrum insecticidal activity against larvae of species such as Spodoptera exigua (beet armyworm), Helicoverpa armigera, Plutella xyllostella (diamondback moth), and Pieris rapae (cabbage worm). nih.gov Some of these synthetic compounds showed higher insecticidal activity than commercial reference compounds. nih.gov

Herbicides: Certain hydrazide derivatives have been evaluated for their herbicidal properties. journalijar.commdpi.com In one study, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives displayed herbicidal activity against barnyard grass. journalijar.com Another study found that some hydrazide derivatives act as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, a common mode of action for herbicides. mdpi.comresearchgate.net The most effective of these compounds showed inhibitory activity comparable to the commercial herbicide diuron. mdpi.comresearchgate.net Research into 6-aryl-2-picolinic acid herbicides, another class of auxin herbicides, has also yielded compounds with excellent herbicidal activity against broadleaf weeds. nih.gov

Nematicides: Some benzohydrazide compounds have demonstrated excellent anti-nematode activity. Specifically, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide and N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide were shown to reduce gall formation on cucumber roots by 93% and 91%, respectively. biointerfaceresearch.com

Table 3: Agricultural Activity of Benzohydrazide Derivatives

| Derivative Class | Application | Target Organism(s) | Example of Efficacy |

|---|---|---|---|

| Benzohydrazide with 4-aminoquinazoline | Fungicide | Agricultural phytopathogenic fungi | Extraordinary in vitro activity |

| N'-[4-(Aroyloxy)imino]...benzohydrazide | Insecticide | House fly, Rice weevil | 100% mortality at 0.5% concentration biointerfaceresearch.com |

| Diacylhydrazines / Acylhydrazones | Insecticide | S. exigua, P. xyllostella | Over 95% mortality at 10 mg/L nih.gov |

| Pyrazole-4-carbohydrazides | Herbicide | Barnyard grass | Moderate inhibitory activity journalijar.com |

| N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]... | Herbicide (PET Inhibitor) | Spinach chloroplasts, Chlorella vulgaris | IC50 value of 2.34 µmol/dm³ mdpi.com |

Corrosion Inhibition Studies

Benzohydrazide and its derivatives have been identified as effective corrosion inhibitors, particularly for protecting mild steel and carbon steel in acidic environments like hydrochloric acid (HCl) solutions. scielo.org.zascispace.comkoreascience.krscielo.org.za The primary mechanism of action involves the adsorption of the organic inhibitor molecules onto the metal surface, which forms a protective barrier against the aggressive corrosive medium. scielo.org.zanih.gov

These compounds typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.comkoreascience.kr The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings in the molecular structure of benzohydrazide derivatives, facilitates their strong adsorption onto the steel surface. scispace.com This adsorption can be a combination of physical (electrostatic) and chemical interactions. researchgate.net

The efficiency of these inhibitors is influenced by several factors. Generally, inhibition efficiency increases with a higher concentration of the inhibitor. nih.govmdpi.com However, efficiency tends to decrease as the temperature rises, which is characteristic of a physical adsorption mechanism. scispace.comkoreascience.kr The adsorption of these molecules on the carbon steel surface has been found to follow specific adsorption isotherms, such as the Langmuir or Temkin isotherms. scielo.org.zascispace.comkoreascience.kr Furthermore, the protective effect of benzohydrazide inhibitors can be enhanced by the addition of halide ions (e.g., I⁻, Br⁻), a phenomenon known as synergism. scispace.comkoreascience.kr

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these inhibitors increase the charge transfer resistance and decrease the double-layer capacitance at the metal-solution interface, further evidence of the formation of a protective film. scispace.comkoreascience.krresearchgate.net

Table 4: Corrosion Inhibition Efficiency of Hydrazide Derivatives

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Finding |

|---|---|---|---|---|

| Benzohydrazide derivatives (I-III) | Carbon Steel | 2 M HCl | >80% (at 15x10⁻⁵ M) | Mixed-type inhibitors; efficiency enhanced by halide ions. scispace.com |

| Azelaic acid dihydrazide | Mild Steel | 1 M HCl | 93% (at 5x10⁻³ M) | Inhibition increases with concentration, decreases with temperature. scielo.org.za |

| N-cinnamalidene palmitohydrazide (CPH) | Mild Steel | 1.0 M HCl | 95% (at 200 mg L⁻¹) | Efficiency increases with inhibitor concentration and temperature. mdpi.com |

Contributions to Electronic and Optical Materials

Derivatives of this compound, particularly those that can be converted into Schiff bases and other conjugated systems, show potential for applications in electronic and optical materials. The synthesis of (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, a Schiff base material, has been explored for its nonlinear optical (NLO) activity. researchgate.net NLO materials are crucial for technologies such as optical switching, data storage, and frequency conversion, and organic molecules with large delocalized π-electron systems are promising candidates for these applications.

The molecular structure of benzohydrazide derivatives, featuring aromatic rings and polarizable functional groups, can be tailored to enhance their electronic and optical properties. The interaction between donor and acceptor groups across a conjugated bridge can lead to significant molecular hyperpolarizability, a key requirement for NLO materials. The hydrazide linkage itself can participate in this electronic communication.

Furthermore, the ability of these molecules to form ordered structures, such as crystals or thin films, is critical for translating molecular properties into bulk material performance. The thermal stability of related polyhydrazides and their conversion to poly-1,3,4-oxadiazoles upon heating also points to their potential as high-performance polymers for electronic applications where thermal resistance is required. researchgate.net Solutions of certain polyhydrazides in N,N-dimethylformamide have been observed to exhibit fluorescence, suggesting potential uses in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net

Development of Chemical Sensors

The functional groups inherent in this compound—specifically the amine and hydrazide moieties—provide reactive sites that can be utilized in the development of chemical sensors. alliedacademies.org These groups can selectively bind with various analytes, such as metal ions or anions, leading to a detectable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). researchgate.net

The general principle behind such sensors involves designing a molecule where the binding event with a target analyte modulates the electronic properties of a chromophore or fluorophore. alliedacademies.org For example, a hydrazone derivative can be synthesized to act as a sensor. The interaction of the hydrazone's nitrogen and oxygen atoms with a specific ion can alter the internal charge transfer (ICT) characteristics of the molecule, resulting in a visible color change or a significant shift in its fluorescence emission.

Recent research has demonstrated the development of a highly sensitive dual-channel chemical sensor for the selective identification of the borate (B1201080) anion (B₄O₇²⁻). researchgate.net This sensor enabled naked-eye recognition, with the solution changing from colorless to yellow and exhibiting bright green fluorescence under UV light upon binding with the anion. researchgate.net The design of such sensors often relies on the versatile chemistry of hydrazides and their derivatives to create specific binding pockets for target analytes, making them a valuable platform for advancing analytical chemistry and environmental monitoring. alliedacademies.orgresearchgate.net

Advanced Research Methodologies and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the identity and purity of newly synthesized chemical entities. For 4-(aminomethyl)benzohydrazide, a suite of techniques is employed to probe its molecular framework.

Key expected vibrational frequencies for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3250 |

| N-H (Hydrazide) | Stretching | 3350-3180 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic -CH₂) | Stretching | 2950-2850 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1640-1550 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1000 |

This table is generated based on typical vibrational frequencies for the respective functional groups and data from analogous compounds. mdpi.comnih.govchemicalbook.com

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the analysis of similar structures like p-toluic hydrazide and 4-(aminomethyl)benzoic acid, the following chemical shifts can be predicted. nih.govchemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (2H, ortho to C=O) | Doublet | 7.7 - 7.9 |

| Aromatic (2H, ortho to CH₂) | Doublet | 7.2 - 7.4 |

| -CH₂- (Aminomethyl) | Singlet | ~4.0 |

| -NH₂ (Hydrazide) | Broad Singlet | 4.3 - 4.6 |

| -NH (Hydrazide) | Broad Singlet | 9.5 - 9.8 |

This table is predictive and based on data from analogous compounds. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on data from related benzohydrazide (B10538) and p-substituted benzene (B151609) derivatives. chemicalbook.comspectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 170 |

| Aromatic C (quaternary, attached to C=O) | 130 - 135 |

| Aromatic C (quaternary, attached to CH₂) | 140 - 145 |

| Aromatic C-H | 127 - 130 |

This table is predictive and based on data from analogous compounds. chemicalbook.comspectrabase.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₈H₁₁N₃O), the expected molecular weight is approximately 165.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern is anticipated to involve characteristic cleavages. nih.govnih.gov Common fragmentation pathways for related structures often show a prominent fragment from the loss of the benzoyl group. nih.gov For this compound, key fragment ions would likely arise from:

Cleavage of the N-N bond in the hydrazide moiety.

Loss of the aminomethyl group (-CH₂NH₂).

Fragmentation of the aromatic ring.

A notable peak at m/z 105, corresponding to the benzoyl cation, is a common feature in the mass spectra of benzoyl derivatives. nih.gov

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzohydrazide derivatives typically exhibit absorption bands in the UV region. nist.govsielc.comresearchgate.net For this compound, the spectrum is expected to show absorptions characteristic of the substituted benzene ring. Based on data for compounds like 4-aminobenzoic acid, absorption maxima are anticipated around 200-300 nm, corresponding to π → π* transitions of the aromatic system. sielc.comspectrabase.com The presence of the hydrazide and aminomethyl groups may cause slight shifts in the absorption maxima compared to unsubstituted benzohydrazide.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While the specific crystal structure of this compound has not been reported, analysis of related compounds like 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate provides valuable insights into the expected molecular geometry. researchgate.net

From these related structures, it can be inferred that the benzohydrazide moiety is likely to be nearly planar. The crystal packing would be stabilized by a network of intermolecular hydrogen bonds involving the amine and hydrazide groups, as well as potential π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net

Computational Chemistry and In Silico Approaches

Computational methods are increasingly used to complement experimental data and to predict the properties of molecules. nih.govrsc.org

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netscispace.com For benzohydrazide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to: mdpi.comscispace.com

Optimize the molecular geometry to find the most stable conformation. researchgate.net

Calculate theoretical vibrational frequencies to aid in the assignment of experimental FT-IR spectra. mdpi.com

Predict NMR chemical shifts. mdpi.com

Determine electronic properties such as HOMO-LUMO energy gaps, which are important for understanding chemical reactivity and electronic transitions. researchgate.net

In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. sciencejournal.reuobaghdad.edu.iqresearchgate.netnih.gov For novel benzohydrazide derivatives, in silico screening is a crucial step in early-phase drug discovery. sciencejournal.remdpi.com Web-based platforms and specialized software can predict parameters such as:

Oral bioavailability

Blood-brain barrier permeability

Interaction with metabolic enzymes (e.g., Cytochrome P450)

Potential toxicity risks sciencejournal.remdpi.com

These computational predictions help in prioritizing compounds for further experimental investigation. sciencejournal.remdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions